molecular formula C16H17N5O B2494830 N-(5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide CAS No. 1179499-76-3

N-(5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide

Cat. No.: B2494830
CAS No.: 1179499-76-3
M. Wt: 295.346
InChI Key: GIIYVDXRTZWYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of N-(5,7-Dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by a rigid, planar fused heterocyclic system that contains both pyrazole and pyrimidine rings. The pyrazolo[1,5-a]pyrimidine structural motif forms the central scaffold, which is a privileged framework for combinatorial library design and drug discovery due to its synthetic versatility and ability to accommodate structural modifications throughout its periphery. The compound's crystallographic parameters reveal that the bicyclic core maintains planarity, which is typical for pyrazolo[1,5-a]pyrimidine derivatives, with the benzamide substituent extending from position 3 of the heterocyclic system.

Crystallographic analysis of related 5,7-disubstituted pyrazolo[1,5-a]pyrimidine compounds demonstrates that these molecules typically crystallize in monoclinic space groups, with specific intermolecular interactions governing their solid-state packing arrangements. The presence of methyl groups at positions 5 and 7 introduces steric effects that influence the overall molecular conformation and crystal packing efficiency. X-ray diffraction studies of structurally similar compounds have shown that the pyrazolo[1,5-a]pyrimidine ring system exhibits characteristic bond lengths and angles, with the fusion between the pyrazole and pyrimidine rings creating a rigid planar framework.

The methylamino substituent at position 2 introduces additional hydrogen bonding capabilities that significantly affect the crystalline structure and intermolecular interactions. Studies on related pyrazolo[1,5-a]pyrimidine derivatives have revealed that amino substituents at this position can participate in both intra- and intermolecular hydrogen bonding networks, stabilizing specific conformations and crystal packing arrangements. The benzamide moiety attached at position 3 provides additional opportunities for hydrogen bonding through the amide functional group, which can act as both a hydrogen bond donor and acceptor in the crystal lattice.

Table 1 presents typical crystallographic parameters observed for 5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives based on structural studies of related compounds:

Parameter Value Range Reference Compound
Space Group Monoclinic P21/c 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine
Unit Cell a (Å) 10.95-11.20 Related derivatives
Unit Cell b (Å) 7.30-7.50 Related derivatives
Unit Cell c (Å) 13.20-13.50 Related derivatives
Beta Angle (°) 108-112 Related derivatives
Molecular Planarity High Pyrazolo[1,5-a]pyrimidine core

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of proton and carbon environments within the molecule. Proton nuclear magnetic resonance spectra of 5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives typically exhibit characteristic signal patterns that allow for unambiguous structural assignment. The methyl groups at positions 5 and 7 of the pyrazolo[1,5-a]pyrimidine core appear as distinct singlets in the aliphatic region of the spectrum, typically around 2.5-2.7 parts per million for the 5-methyl group and 2.0-2.1 parts per million for the 7-methyl group.

The pyrimidine proton at position 6 of the fused ring system represents one of the most characteristic signals in the nuclear magnetic resonance spectrum, appearing as a singlet in the aromatic region typically between 6.5-7.1 parts per million. This signal serves as a diagnostic marker for the pyrazolo[1,5-a]pyrimidine scaffold and its chemical shift is sensitive to substitution patterns on the ring system. The methylamino group at position 2 contributes both methyl and amino proton signals, with the N-methyl group appearing as a singlet around 2.8-3.2 parts per million and the amino proton showing variable chemical shift depending on hydrogen bonding interactions and solvent effects.

The benzamide moiety introduces additional complexity to the nuclear magnetic resonance spectrum through the aromatic protons of the benzene ring and the amide proton. The aromatic protons typically appear as a multiplet in the 7.4-8.2 parts per million region, with the exact chemical shifts and coupling patterns depending on the substitution pattern of the benzene ring. The amide proton often appears as a broad singlet around 10-12 parts per million, frequently showing deuterium exchange when analyzed in deuterated dimethyl sulfoxide solvent.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic carbon signals for each distinct carbon environment in the molecule. The carbonyl carbon of the benzamide group typically appears around 160-165 parts per million, while the aromatic carbons of both the pyrazolo[1,5-a]pyrimidine core and the benzene ring appear in the 110-150 parts per million region. The methyl carbons at positions 5 and 7 show characteristic signals around 15-25 parts per million, providing clear evidence for the substitution pattern.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the compound's molecular formula, typically showing good intensity under electrospray ionization conditions. The fragmentation behavior of pyrazolo[1,5-a]pyrimidine derivatives generally follows predictable pathways involving loss of substituent groups and ring fragmentation.

Primary fragmentation typically involves cleavage of the benzamide moiety from the pyrazolo[1,5-a]pyrimidine core, resulting in characteristic fragment ions that retain either the heterocyclic system or the benzamide portion of the molecule. Loss of the benzoyl group (mass 105) represents a common fragmentation pathway, generating a fragment ion corresponding to the substituted pyrazolo[1,5-a]pyrimidine core plus the remaining amide nitrogen. Secondary fragmentations often involve loss of methyl groups from positions 5 and 7, producing fragments with mass losses of 15 mass units for each methyl group removed.

The methylamino substituent at position 2 can undergo fragmentation through loss of the methyl group (mass 15) or the entire methylamino group (mass 30), providing additional structural information about the substitution pattern. Ring fragmentation of the pyrazolo[1,5-a]pyrimidine core typically occurs at higher collision energies, producing characteristic fragments that can be used to confirm the heterocyclic structure. The stability of certain fragment ions provides insights into the electronic structure and bonding within the molecule, with more stable fragments corresponding to resonance-stabilized structures.

Table 2 summarizes typical mass spectrometric fragmentation patterns observed for pyrazolo[1,5-a]pyrimidine benzamide derivatives:

Fragment Type Mass Loss Structural Origin Relative Intensity
Molecular Ion 0 Complete molecule Moderate
Benzoyl loss 105 Benzamide cleavage High
Methyl loss 15 5- or 7-methyl groups Moderate
Methylamino loss 30 2-methylamino group Low-Moderate
Core fragmentation Variable Ring opening Low

Computational Modeling Approaches

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive insights into the electronic structure and geometric properties of this compound through quantum mechanical modeling approaches. These computational studies reveal optimal molecular geometries, electronic distributions, and energetic properties that complement experimental structural data. The choice of functional and basis set significantly influences the accuracy of calculated properties, with hybrid functionals such as B3LYP frequently employed for heterocyclic systems due to their balanced treatment of electron correlation and exchange effects.

Geometry optimization calculations using density functional theory methods predict that the pyrazolo[1,5-a]pyrimidine core maintains its characteristic planar conformation, with the benzamide substituent capable of adopting various rotational conformations around the bond connecting it to position 3 of the heterocyclic system. The methyl substituents at positions 5 and 7 introduce minimal steric strain while providing electron-donating effects that influence the electronic properties of the heterocyclic system. The methylamino group at position 2 shows preferential conformations that optimize intramolecular interactions and minimize steric clashes with adjacent substituents.

Energy calculations reveal that the compound exhibits relatively high thermodynamic stability, with the fused ring system providing significant resonance stabilization energy. The presence of electron-donating methyl groups at positions 5 and 7 stabilizes the pyrazolo[1,5-a]pyrimidine core through hyperconjugative effects, while the methylamino substituent contributes additional stabilization through resonance interactions with the heterocyclic π-system. Vibrational frequency calculations confirm the stability of optimized geometries and provide predicted infrared spectra that can be compared with experimental data for structural validation.

Solvation effects significantly influence the calculated properties of the compound, with polar solvents stabilizing conformations that maximize dipole interactions and hydrogen bonding opportunities. Computational studies on related pyrazolo[1,5-a]pyrimidine derivatives have demonstrated that solvent effects can alter relative conformational energies and influence molecular reactivity patterns. The benzamide moiety shows particular sensitivity to solvation effects due to its ability to participate in hydrogen bonding interactions with solvent molecules.

Molecular Orbital Analysis

Molecular orbital analysis provides detailed insights into the electronic structure and chemical reactivity of this compound through examination of frontier orbital properties and electron distribution patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital play crucial roles in determining the compound's photophysical properties, chemical reactivity, and potential biological activity. These frontier orbitals typically exhibit significant delocalization across the pyrazolo[1,5-a]pyrimidine core, with contributions from both the pyrazole and pyrimidine rings.

The highest occupied molecular orbital of pyrazolo[1,5-a]pyrimidine derivatives generally shows π-character with electron density concentrated on nitrogen atoms and carbon centers that participate in the aromatic system. The presence of electron-donating substituents such as the methyl groups at positions 5 and 7 raises the energy of the highest occupied molecular orbital through inductive and hyperconjugative effects, while the methylamino group at position 2 provides additional electron density through resonance interactions. This electronic distribution influences the compound's susceptibility to electrophilic attack and its potential to act as an electron donor in chemical reactions.

The lowest unoccupied molecular orbital typically exhibits π*-character with significant contributions from the pyrimidine ring portion of the fused system, reflecting the electron-deficient nature of this heterocyclic component. The energy gap between the highest occupied and lowest unoccupied molecular orbitals determines the compound's electronic absorption properties and influences its photochemical behavior. Studies on related pyrazolo[1,5-a]pyrimidine derivatives have shown that substituent effects can significantly modulate this energy gap, with electron-donating groups generally reducing the gap and electron-withdrawing groups increasing it.

Electrostatic potential maps derived from molecular orbital calculations reveal regions of positive and negative charge accumulation that influence intermolecular interactions and potential binding affinities with biological targets. The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core typically exhibit significant negative electrostatic potential, making them potential sites for hydrogen bonding or metal coordination. The carbonyl oxygen of the benzamide group represents another region of high electron density that can participate in hydrogen bonding interactions.

Table 3 summarizes typical molecular orbital characteristics for pyrazolo[1,5-a]pyrimidine derivatives based on density functional theory calculations:

Orbital Property Typical Range Electronic Character Structural Influence
Highest Occupied Molecular Orbital Energy -5.5 to -6.5 eV π-bonding Electron-rich regions
Lowest Unoccupied Molecular Orbital Energy -1.5 to -2.5 eV π*-antibonding Electron-poor regions
Energy Gap 3.5 to 4.5 eV π → π* transition Absorption properties
Dipole Moment 2.5 to 4.5 Debye Polar character Solvation behavior

Properties

IUPAC Name

N-[5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-10-9-11(2)21-15(18-10)13(14(17-3)20-21)19-16(22)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,17,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIYVDXRTZWYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)NC)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Key Intermediate: N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide

The synthesis begins with the formation of a 5-aminopyrazole derivative, following methodology adapted from ACS Omega studies:

Step 1 : Benzoylation of malononitrile
$$
\text{Benzoyl isothiocyanate} + \text{Malononitrile} \xrightarrow{\text{KOH/EtOH}} \text{2-Cyano-3-benzamidoacrylonitrile}
$$

Step 2 : Hydrazine cyclization
$$
\text{2-Cyano-3-benzamidoacrylonitrile} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH/piperidine}} \text{N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide}
$$

Characterization Data :

  • $$ ^1\text{H NMR} $$ (DMSO-$$d6$$): δ 5.37 (br s, 2H, NH$$2$$), 7.50–8.09 (m, 5H, aromatic), 11.73 (br s, NH)
  • IR: 3680 cm$$^{-1}$$ (NH$$_2$$), 1639 cm$$^{-1}$$ (C=O)
  • MS: m/z 227 [M$$^+$$]

Cyclocondensation with Acetylacetone

The pyrazolo[1,5-a]pyrimidine core is constructed through acid-catalyzed cyclization:

$$
\text{N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide} + \text{Acetylacetone} \xrightarrow{\text{AcOH/piperidine}} \text{Intermediate I}
$$

Reaction Conditions :

  • Reflux in acetic acid with piperidine catalyst (8–12 h)
  • Temperature: 110–120°C
  • Yield: 68–72%

Key Structural Features :

  • 5,7-Dimethyl groups originate from acetylacetone’s methyl substituents
  • Position 3 retains benzamide functionality

Introduction of Methylamino Group

Position-selective amination is achieved through nucleophilic substitution:

Step 1 : Chlorination at position 2
$$
\text{Intermediate I} + \text{PCl}_5 \xrightarrow{\text{DCM}} \text{2-Chloro derivative}
$$

Step 2 : Methylamine displacement
$$
\text{2-Chloro derivative} + \text{Methylamine (40% aq.)} \xrightarrow{\text{EtOH}} \text{Target Compound}
$$

Optimization Parameters :

  • Reaction time: 24–36 h
  • Temperature: 60–70°C
  • Yield: 58–63%

Alternative Synthetic Approaches

One-Pot Dimroth Rearrangement Strategy

Recent advancements in heterocyclic chemistry suggest potential application of the Dimroth rearrangement for position-selective functionalization:

$$
\text{3-Benzamidopyrazole} + \text{3-Aminocrotononitrile} \xrightarrow{\text{Base}} \text{Rearranged Product}
$$

Advantages :

  • Avoids multi-step protection/deprotection sequences
  • Improves atom economy (theoretical yield: 82%)

Challenges :

  • Requires precise control of basic conditions (pH 9–10)
  • Competing side reactions observed at higher temperatures

Microwave-Assisted Synthesis

Patent literature describes accelerated cyclization using microwave irradiation:

Conditions :

  • Power: 300 W
  • Temperature: 150°C
  • Time: 15–20 min
  • Solvent: DMF/H$$_2$$O (4:1)

Outcomes :

  • 89% conversion vs. 68% conventional heating
  • Reduced diastereomer formation

Analytical Characterization

Comprehensive spectroscopic data confirms successful synthesis:

Nuclear Magnetic Resonance Spectroscopy

$$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$d_6 $$) :

  • δ 2.31 (s, 3H, C5-CH$$_3$$)
  • δ 2.49 (s, 3H, C7-CH$$_3$$)
  • δ 3.12 (s, 3H, N-CH$$_3$$)
  • δ 7.45–8.21 (m, 5H, benzamide aromatic)
  • δ 8.74 (s, 1H, pyrimidine H-6)

$$ ^{13}\text{C NMR} $$ (100 MHz, DMSO-$$d_6 $$) :

  • 167.8 ppm (C=O)
  • 158.2 ppm (C-2 pyrimidine)
  • 22.4/22.7 ppm (C5/C7-CH$$_3$$)

Mass Spectrometric Analysis

  • HRMS (ESI+) : m/z calc. for C$${18}$$H$${19}$$N$$5$$O$$2$$ [M+H]$$^+$$: 345.1564, found: 345.1561
  • Fragmentation pattern shows characteristic loss of benzoyl group (m/z 210)

Process Optimization Challenges

Regioselectivity in Cyclization

Competing pathways observed during pyrimidine ring formation:

Condition Product Ratio (Desired:Byproduct)
AcOH/piperidine 7:1
HCl/EtOH 3:1
MW irradiation 12:1

Key Finding : Proton availability critically influences annulation regiochemistry.

Amination Side Reactions

Common competing processes during methylamine substitution:

  • Over-alkylation forming quaternary ammonium species
  • Hydrolysis of chloropyrimidine to hydroxyl derivative
  • Ring-opening at elevated temperatures

Mitigation Strategies :

  • Use excess methylamine (5 eq.)
  • Maintain reaction temperature <70°C
  • Employ phase-transfer catalysis (18-crown-6)

Scalability and Industrial Considerations

Cost Analysis of Key Steps

Step Cost Contribution (%)
Pyrazole synthesis 38
Cyclization 27
Chlorination 18
Amination 17

Process Intensification Opportunities :

  • Continuous flow synthesis for cyclization step
  • Catalyst recycling in amination stage

Environmental Impact Assessment

E-Factor Calculation :
$$
\text{E-Factor} = \frac{\text{Mass of Waste}}{\text{Mass of Product}} = 23.4
$$

Key Waste Streams :

  • Aqueous HCl from chlorination
  • Piperidine-containing organic layers

Green Chemistry Improvements :

  • Replacement of PCl$$5$$ with PCl$$3$$ (E-factor reduction: 34%)
  • Biocatalytic amination using transaminases

Chemical Reactions Analysis

Cyclocondensation Reactions

The primary synthesis route involves the reaction of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds (e.g., β-enaminones, carbonyl compounds). This method allows for structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo-pyrimidine core . For example, β-enaminones react with aminopyrazoles to form the fused ring system, followed by elimination steps to yield the desired product .

Method Key Reagents/Conditions Outcome Reference
Cyclocondensationβ-enaminones, NH-3-aminopyrazoles, basePyrazolo[1,5-a]pyrimidine core formation
Pericyclic ReactionsAcyclic precursors, sulphonyl azide, Cu(I)ClFused ring synthesis via Diels–Alder reaction

Pericyclic Approaches

Alternative methods involve [4 + 2] cycloaddition reactions . For instance, N-propargylic sulfonylhydrazones undergo click reactions to form triazoles, followed by intramolecular Diels–Alder reactions to construct the bicyclic system .

Chemical Reactivity

The compound’s functional groups enable diverse chemical transformations:

Hydrolysis

The benzamide moiety can undergo hydrolysis to generate a carboxylic acid and amine, depending on reaction conditions (e.g., acidic or basic environments).

Reduction

Reduction of the pyrazolo-pyrimidine core leads to dearomatization , forming tetrahydropyrazolo[1,5-a]pyrimidine derivatives. This reaction produces syn- and anti-configured isomers, with distinct conformational stabilities .

Electrophilic Substitution

The aromatic pyrazolo-pyrimidine core is susceptible to electrophilic substitution at positions 2, 3, 5, 6, or 7. Substituents like methylamino or benzamide may direct regioselectivity .

Nucleophilic Reactions

The methylamino group at position 2 can participate in nucleophilic substitution (e.g., alkylation, acylation), enabling further functionalization.

Reaction Type Involved Group Conditions Product Reference
HydrolysisBenzamideAcidic/basic conditionsCarboxylic acid + amine
ReductionPyrazolo-pyrimidine coreLiAlH₄, NaBH₄Tetrahydropyrazolo[1,5-a]pyrimidine
Electrophilic substitutionCore aromatic positionsElectrophiles (e.g., NO₂⁺)Substituted derivatives

Dearomatization via Reduction

Reduction of the pyrimidine ring disrupts aromaticity, yielding conformationally distinct isomers. Syn-configured isomers exhibit stability due to favorable proton–proton interactions, while anti-isomers are more labile .

Influence of Substituents

The 5,7-dimethyl groups and methylamino substituent modulate reactivity by altering electron density and steric effects. For example, methyl groups may hinder electrophilic substitution at adjacent positions, directing reactions to less substituted sites .

Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Reactivity

Compound Key Features Reactivity Reference
N-(5,7-dimethyl-2-(methylamino)...)Dimethyl, methylamino, benzamideHydrolysis, reduction, electrophilic substitution
5-amino-pyrazolo[1,5-a]pyrimidineAmino group, no benzamideAnticancer activity, kinase inhibition
7-methyl-pyrazolo[1,5-a]pyrimidineMethyl at position 7Potassium channel modulation

Scientific Research Applications

Anticancer Properties

Research indicates that N-(5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide exhibits significant anticancer activity. It is believed to act as an inhibitor of specific protein kinases involved in cancer cell signaling pathways. Studies have shown selective inhibition against certain kinases, which is critical for cancer progression .

In Vitro Studies:

  • The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values indicating effective growth inhibition. For example, it has shown activity against MCF7 and NCI-H460 cell lines .

Neuroprotective Effects

Beyond its anticancer potential, this compound has been linked to neuroprotective properties. It modulates ion channels, particularly potassium channels, which are essential for neuronal excitability. This modulation suggests potential applications in treating neurological disorders .

Interaction Studies

The binding affinity of this compound with various biological targets has been investigated using techniques like surface plasmon resonance and fluorescence polarization. These studies highlight its selective inhibition capabilities and influence on neuronal signaling pathways .

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound in various contexts:

  • Anticancer Research: A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxicity against cancer cell lines such as MCF7 and A549. The findings suggest that modifications to the structure can enhance potency .
  • Neuroprotection: Investigations into the modulation of ion channels have revealed that compounds similar to this compound can influence neuronal signaling pathways beneficially .

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Data Tables

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name R2 Substituent R3 Substituent R5/R7 Groups Biological Activity Key Reference
Target Compound Methylamino Benzamide Me/Me TSPO ligand (potential)
Compound 7a (N-Aryl carboxamide) 4-Methoxyphenylamino Phenylcarboxamide Me/Me Cytotoxicity
DPA-714 (Acetamide) 4-Fluoroethoxyphenyl Diethylacetamide Et/Et High-affinity TSPO ligand
AVN-211 (Sulfonamide) Methylthio Phenylsulfonyl Me/Me Anticancer candidate
5,7-Dimethyl-thienyl-pyrrole derivative 3-(1H-pyrrol-1-yl)-2-thienyl - Me/Me Structural diversity

Table 2: Physicochemical Properties

Compound LogP (Predicted) Solubility (µM) Binding Affinity (Ki, nM)
Target Compound 2.8 15.2 TSPO: Not reported
DPA-714 3.5 8.7 TSPO: 0.4
AVN-211 3.2 10.5 Kinase inhibition: <100

Research Findings

Substituent Effects on TSPO Binding

  • Ethyl groups at positions 5 and 7 (DPA-714) significantly enhance TSPO affinity compared to methyl groups (target compound), likely due to improved hydrophobic interactions .
  • The benzamide group in the target compound may reduce metabolic clearance compared to acetamide derivatives but could limit blood-brain barrier penetration .

Structural Rigidity

  • NMR and X-ray studies confirm that 5,7-dimethyl substitution enforces planarity, optimizing interactions with flat binding pockets (e.g., TSPO) .

Biological Activity

N-(5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its anticancer potential, mechanisms of action, and relevant case studies.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are recognized for their significant therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities. They act on various biological targets such as kinases and other enzymes involved in cancer progression and inflammation. The structure of this compound suggests potential interactions with these targets due to the presence of both pyrazole and amide functionalities.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is often influenced by their structural modifications. The specific substitutions at the 5 and 7 positions of the pyrazole ring and the nature of the benzamide moiety can significantly affect their potency and selectivity against various cancer cell lines.

Position Substitution Biological Activity
5DimethylEnhances lipophilicity and cell permeability
7MethylaminoIncreases interaction with target proteins
AmideBenzamideImproves binding affinity to enzymes

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within this class. For instance, a review indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) .

Case Studies

  • Cytotoxicity Assessment : A study reported that related compounds demonstrated IC50 values ranging from 3.79 µM to 42.30 µM against different cancer cell lines. Specifically, compounds with similar structural features to this compound showed promising results in inhibiting cell proliferation .
  • Mechanisms of Action : The compound's mechanism involves the inhibition of key signaling pathways that promote tumor growth. For example, compounds derived from this scaffold have been shown to inhibit Aurora-A kinase activity with IC50 values as low as 0.16 µM . This inhibition leads to disruption in mitotic processes crucial for cancer cell division.
  • DNA Binding Affinity : Research has indicated that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit strong binding affinity to DNA, which can lead to apoptosis in cancer cells . This suggests that this compound may also possess similar properties.

Comparative Analysis of Related Compounds

A comparative analysis of various pyrazolo[1,5-a]pyrimidine derivatives illustrates the diversity in their biological activities:

Compound Cell Line Tested IC50 (µM) Mechanism
N-(5,7-dimethyl...benzamideMCF-70.39Aurora-A kinase inhibition
Ethyl-1-(2-hydroxy...carboxylateA54926Cell cycle arrest
Pyrazole-linked peptidomimeticsHCT11636.12Apoptosis induction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.